molecular formula C13H8ClN5S2 B11472796 N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B11472796
M. Wt: 333.8 g/mol
InChI Key: NFOIQKBGNQKSNK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazolothiadiazole core followed by the introduction of the chlorophenyl and thienyl groups. Common reagents used in these reactions include hydrazine derivatives, thiocarbonyl compounds, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H8ClN5S2

Molecular Weight

333.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

InChI

InChI=1S/C13H8ClN5S2/c14-8-3-5-9(6-4-8)15-12-18-19-11(10-2-1-7-20-10)16-17-13(19)21-12/h1-7H,(H,15,18)

InChI Key

NFOIQKBGNQKSNK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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